1-(4-Nitrobenzyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Nitrobenzyl)-1H-pyrazole involves multiple steps, including condensation reactions, cycloaddition reactions, and nucleophilic substitution. Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which undergoes a nucleophilic substitution with pyridine, highlighting a method that could potentially be adapted for synthesizing 1-(4-Nitrobenzyl)-1H-pyrazole (Sparke, Fisher, Mewis, & Archibald, 2010).
Molecular Structure Analysis
Experimental and theoretical investigations on similar pyrazole compounds provide insights into their molecular structure. For example, Evecen et al. (2016) characterized a pyrazole compound through X-ray diffraction, IR, NMR, and DFT calculations, providing a basis for understanding the molecular geometry, vibrational frequencies, and chemical shift values of 1-(4-Nitrobenzyl)-1H-pyrazole (Evecen, Tanak, Tinmaz, Dege, & Ilhan, 2016).
Chemical Reactions and Properties
Pyrazoles, including 1-(4-Nitrobenzyl)-1H-pyrazole, participate in various chemical reactions due to their reactive nitrogen atoms. Deng and Mani (2008) described a regioselective synthesis of pyrazoles, which could provide insights into the chemical behavior and reaction pathways of 1-(4-Nitrobenzyl)-1H-pyrazole (Deng & Mani, 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives can be studied through spectroscopic and crystallographic methods. Özkınalı et al. (2018) synthesized new pyrazole Schiff bases and characterized them using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, providing a methodology that can be applied to study the physical properties of 1-(4-Nitrobenzyl)-1H-pyrazole (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).
Chemical Properties Analysis
The chemical properties of 1-(4-Nitrobenzyl)-1H-pyrazole can be inferred from studies on related compounds. Yang et al. (2021) investigated the structure, reactivity, and molecular electrostatic potential of a pyrazole derivative through FTIR, NMR spectroscopy, X-ray diffraction, and DFT calculations, offering a comprehensive approach to understanding the chemical properties of pyrazole derivatives (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Scientific Research Applications
1. Crystal Structure Analysis
- Application Summary : The compound “1-(4-Nitrobenzyl)-1H-benzotriazole” was synthesized and characterized by X-ray diffraction analysis .
- Methods of Application : Equimolar mixtures of benzotriazole, 4-nitrobenzyl bromide, and K2CO3 were dissolved in a DMF solution, and three equivalents of powdered potassium carbonate were added. The reaction mass was stirred at room temperature overnight until the reaction completed .
- Results : The compound crystallizes in the triclinic crystal class in the space group P1. The cell parameters are a = 6.414(5)Å, b = 14.149(2)Å, c = 14.859(2)Å and Z = 4. The final residual factor is R = 0.0629 .
2. Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs
- Application Summary : Nitrobenzyl derivatives of camptothecin have been synthesized for use as potential hypoxia-activated prodrugs and evaluated for their cytotoxicity, topoisomerase I inhibition, and electrochemical (reductive) properties .
- Methods of Application : The analogs were synthesized and evaluated for their cytotoxicity towards human leukemia K562 cells compared to SN-38 .
- Results : All three derivatives were found to possess reduced toxicity towards human leukemia K562 cells compared to SN-38. IC 50 ’s were found to be 3.0, 25.9, 12.2 and 58.0 nM for SN-38, 2-nitro-, 3-nitro- and 4-nitrobenzyl-C 10 -substituted-SN-38, respectively .
3. Organic Synthesis
- Application Summary : The compound “4-(4-Nitrobenzyl)pyridine” is used in organic synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
- Results : The results of the synthesis will depend on the specific reactions being performed .
4. Catabolism Study
- Application Summary : “4-nitrobenzyl alcohol” is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas .
- Methods of Application : The compound is introduced into a culture of Pseudomonas, which then metabolizes the compound .
- Results : The results of the study would provide insights into the metabolic pathways of Pseudomonas .
5. Synthesis of Nitro Compounds
- Application Summary : The compound “4-(4-Nitrobenzyl)pyridine” is used in the synthesis of various nitro compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
- Results : The results of the synthesis will depend on the specific reactions being performed .
6. Catabolism of 4-Nitrotoluene
- Application Summary : “4-nitrobenzyl alcohol” is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas .
- Methods of Application : The compound is introduced into a culture of Pseudomonas, which then metabolizes the compound .
- Results : The results of the study would provide insights into the metabolic pathways of Pseudomonas .
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQFBNNHCBSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359584 | |
Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)-1H-pyrazole | |
CAS RN |
110525-57-0 | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110525-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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